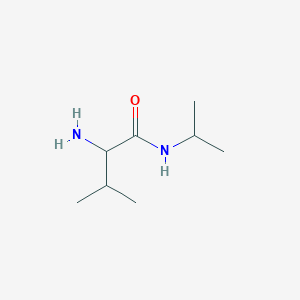
Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) is a chemical compound with the molecular formula C18H21N3O6S·C5H9NO·HCl. It is a crystalline solid, typically appearing as a white or off-white powder at room temperature . This compound is known for its role as an intermediate in the synthesis of antibiotics, particularly imipenem .
Métodos De Preparación
The synthesis of Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) involves multiple steps. The process typically starts with the preparation of thienamycin, followed by the esterification with p-nitrobenzyl alcohol. The final step involves the formation of the hydrochloride salt in the presence of N-methylpyrrolidinone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) involves its conversion to active antibiotics like imipenem. These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death . The molecular targets include various PBPs, and the pathways involved are crucial for bacterial cell wall biosynthesis .
Comparación Con Compuestos Similares
Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) is unique due to its specific structure and role as an intermediate in antibiotic synthesis. Similar compounds include:
Meropenem: Another carbapenem antibiotic with a similar mechanism of action but different structural features.
Ertapenem: A carbapenem antibiotic with a longer half-life and different spectrum of activity compared to imipenem.
These compounds share similar antibacterial properties but differ in their pharmacokinetics and specific clinical uses .
Propiedades
Fórmula molecular |
C23H31ClN4O7S |
|---|---|
Peso molecular |
543.0 g/mol |
Nombre IUPAC |
1-methylpyrrolidin-2-one;(4-nitrophenyl)methyl (5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H21N3O6S.C5H9NO.ClH/c1-10(22)15-13-8-14(28-7-6-19)16(20(13)17(15)23)18(24)27-9-11-2-4-12(5-3-11)21(25)26;1-6-4-2-3-5(6)7;/h2-5,10,13,15,22H,6-9,19H2,1H3;2-4H2,1H3;1H/t10-,13-,15-;;/m1../s1 |
Clave InChI |
RISUKBNXUNVOJK-OSSMXLPMSA-N |
SMILES isomérico |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCN)O.CN1CCCC1=O.Cl |
SMILES canónico |
CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCN)O.CN1CCCC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[3,3'-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B12345144.png)

![N-benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12345152.png)
![5-[(Methylamino)methyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12345155.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)propan-1-one](/img/structure/B12345161.png)

![2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide](/img/structure/B12345167.png)

![N-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide](/img/structure/B12345182.png)
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12345202.png)
![3-(3-chlorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}propanamide](/img/structure/B12345209.png)
![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12345217.png)


